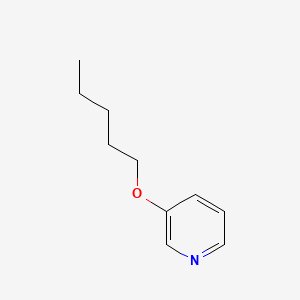

3-Pentyloxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-4-8-12-10-6-5-7-11-9-10/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKACYEDEVWNLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178766 | |

| Record name | 3-Pentyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24027-10-9 | |

| Record name | 3-(Pentyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24027-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyloxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pentyloxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Regioselective O-Alkylation of 3-Hydroxypyridines: A Technical Guide to Williamson Ether Synthesis

Executive Summary

The synthesis of 3-alkoxypyridines via Williamson ether synthesis presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile. Unlike simple phenols, 3-hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic form, creating a competitive landscape between O-alkylation (desired ether) and N-alkylation (undesired pyridinium/pyridone species).[1]

This guide moves beyond standard textbook recipes to provide a distinct, field-tested technical framework for maximizing O-selectivity. We prioritize the "Cesium Effect" and specific solvation strategies to suppress N-alkylation, ensuring high yields of the target pharmacophore.

Part 1: Mechanistic Landscape & The Ambident Challenge

The Tautomeric Equilibrium

3-Hydroxypyridine is not a simple phenol.[1] In the solid state and aqueous solution, it exists predominantly as a zwitterion (

-

The Oxygen (Hard Nucleophile): High charge density, favored by electrostatic interactions.[1]

-

The Nitrogen (Soft Nucleophile): Lone pair availability, favored by orbital overlap control.[1]

While 2- and 4-hydroxypyridines thermodynamically favor the pyridone (C=O) tautomer, the 3-isomer cannot form a neutral pyridone without disrupting the aromatic sextet.[1] Consequently, O-alkylation is kinetically more accessible for the 3-isomer than its counterparts, yet N-alkylation remains a persistent impurity (often 10–20% in unoptimized conditions).[1]

Visualization: Mechanistic Bifurcation

The following diagram illustrates the critical divergence point where reaction conditions dictate the product outcome.

Figure 1: Mechanistic divergence of the pyridin-3-olate anion.[1] O-alkylation retains aromaticity and is favored by hard-hard interactions.[1]

Part 2: Strategic Optimization

To ensure O-selectivity, we leverage the Hard-Soft Acid-Base (HSAB) principle and the Cesium Effect .[1]

The Cesium Effect

Cesium carbonate (

Solvent Selection[1]

-

Recommended: Acetonitrile (MeCN) or DMF .[1] Acetonitrile is particularly effective when paired with

as it supports the solubility of the loose ion pair without excessively stabilizing the transition state for N-alkylation. -

Avoid: Protic solvents (MeOH, EtOH) which hydrogen-bond to the oxygen, reducing its nucleophilicity and encouraging attack by the unshielded nitrogen.[1]

Data Comparison: Base & Solvent Effects[1][2]

| Base | Solvent | Temp (°C) | Yield (O-Isomer) | O:N Ratio | Notes |

| DMF/MeCN | 25-60 | 85-95% | >20:1 | Optimal.[1] High regioselectivity due to loose ion pairing. | |

| Acetone | Reflux | 60-75% | 8:1 | Standard.[1] Slower reaction; significant N-alkylation.[1] | |

| DMF | 0-25 | 50-70% | 4:1 | Aggressive.[1] High risk of elimination side-products if alkyl halide is hindered.[1] | |

| 25 | 40-60% | 1:1 | Poor selectivity.[1] Strong hydration shell inhibits O-attack.[1] |

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (High Selectivity)

Best for: Complex substrates, expensive electrophiles, and medicinal chemistry scale (mg to g).[1]

Reagents:

-

3-Hydroxypyridine (1.0 equiv)[1]

- (1.5 - 2.0 equiv)[1]

-

Alkyl Halide/Mesylate (1.1 equiv)[1]

-

Solvent: Anhydrous Acetonitrile (0.2 M concentration)[1]

Step-by-Step:

-

Activation: Charge a flame-dried flask with 3-hydroxypyridine and

in anhydrous acetonitrile. Stir at RT for 30 minutes.-

Checkpoint: The suspension typically turns a distinct yellow/orange, indicating the formation of the anion.

-

-

Addition: Add the alkyl halide dropwise. If the halide is a solid, dissolve in minimal solvent first.

-

Reaction: Stir at 50°C. Monitor by TLC or LCMS.

-

Self-Validating Workup (Acid-Base Purification):

-

Filter off inorganic salts (

, excess carbonate).[1] -

Concentrate filtrate.[1] Dissolve residue in EtOAc.

-

Wash 1: Water (removes trace inorganic salts).[1]

-

Wash 2: 10% NaOH (removes unreacted 3-hydroxypyridine starting material).[1]

-

Wash 3: Brine.[1] Dry over

and concentrate. -

Result: The basic product remains in the organic layer, while the amphoteric starting material is pulled into the basic aqueous phase.

-

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>100g), simple alkyl halides, cost-sensitive processes.[1]

Reagents:

-

3-Hydroxypyridine (1.0 equiv)[1]

- (3.0 equiv) - Must be finely ground/micronized.[1]

-

Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%)[1]

-

Solvent: Toluene or 2-MeTHF (Heterogeneous mixture).[1]

Step-by-Step:

-

Suspend 3-hydroxypyridine,

, and TBAB in Toluene. -

Heat to reflux (

) with vigorous mechanical stirring (essential for solid-liquid PTC). -

Add Alkyl Halide slowly.

-

Mechanism Check: The quaternary ammonium salt transports the phenoxide anion into the organic phase as a "naked" anion (stripped of hydration), aggressively promoting O-alkylation.

-

Workup: Cool, add water to dissolve salts. Separate phases. The toluene layer contains the product.

Part 4: Quality Assurance & Troubleshooting

Diagnostic NMR Signals

Distinguishing the O-isomer from the N-isomer is critical.[1] Use

-

O-Alkylated (

): -

N-Alkylated (

): -

Reference Validation: Confirmed by comparative studies of pyrimidinone and pyridone alkylations [1].[1]

Decision Matrix

Figure 2: Workflow for selecting the optimal synthesis protocol based on scale and substrate.[1]

References

-

Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. Source: RSC Advances (2023).[1] URL:[Link]

-

Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (Foundational text on the Cesium Effect in alkylation). Source: Journal of Organic Chemistry (2002).[1][2] URL:[Link][1]

-

Phase Transfer Catalysis: Mechanism and Description. Source: ACS GCI Pharmaceutical Roundtable.[1] URL:[Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction. (Contrast study showing conditions favoring N-alkylation). Source: The Journal of Organic Chemistry (2018). URL:[Link][1]

-

Williamson Ether Synthesis. (General Protocol Grounding). Source: Master Organic Chemistry.[1] URL:[Link]

Sources

The Pyridine Nucleus: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a foundational nitrogen-containing heterocycle, stands as a "privileged scaffold" in modern chemical research, underpinning a vast array of functional molecules. Its unique electronic properties, including its basicity, ability to form hydrogen bonds, and versatile reactivity, make it a cornerstone in the design and synthesis of novel compounds across diverse scientific disciplines.[1] This technical guide provides a comprehensive overview of the current and emerging research applications of substituted pyridines, with a particular focus on their pivotal roles in medicinal chemistry, agrochemicals, catalysis, and materials science. We will delve into the causality behind the selection of pyridine-based structures, explore detailed experimental protocols, and present quantitative data to offer field-proven insights for professionals in drug discovery and chemical innovation.

The Enduring Importance of the Pyridine Scaffold

Pyridine (C₅H₅N), an isostere of benzene, is a six-membered aromatic ring containing one nitrogen atom.[2] This seemingly simple substitution of a carbon-hydrogen group with a nitrogen atom imbues the ring with a unique set of chemical characteristics that are highly advantageous for a multitude of applications. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, while the overall electron-deficient nature of the ring influences its reactivity in substitution reactions.[3] These properties, combined with its stability and solubility in water, have made the pyridine nucleus a recurring motif in over 7,000 existing drug molecules and a wide range of other functional materials.[2]

Medicinal Chemistry: The Pyridine Core in Modern Therapeutics

The pyridine scaffold is a cornerstone of medicinal chemistry, with a remarkable number of FDA-approved drugs incorporating this heterocycle.[2][3] Its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Pyridine-Containing Drugs: A Diverse Therapeutic Landscape

Substituted pyridines are integral to a wide array of therapeutic agents, treating conditions from infectious diseases to cancer.[4] Notable examples include:

-

Isoniazid: A frontline antibiotic for the treatment of tuberculosis.[1]

-

Nifedipine: A calcium channel blocker used to manage hypertension and angina.[4]

-

Imatinib (Gleevec): A tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia and other cancers.[2]

-

Atazanavir (Reyataz): A protease inhibitor used in the management of HIV/AIDS.[2]

-

Proton-Pump Inhibitors: A class of drugs including omeprazole, lansoprazole, and pantoprazole, which all feature a pyridine core and are used to treat acid reflux and ulcers.[1]

The following table summarizes the therapeutic applications of several key pyridine-based drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Isoniazid | Antitubercular | Inhibits the synthesis of mycolic acids in the bacterial cell wall. |

| Nifedipine | Cardiovascular | Blocks the influx of calcium ions into vascular smooth muscle and cardiac cells. |

| Imatinib | Oncology | Inhibits multiple tyrosine kinases, including Bcr-Abl, c-KIT, and PDGF-R. |

| Atazanavir | Antiviral (HIV) | Inhibits the HIV-1 protease enzyme, preventing viral maturation. |

| Omeprazole | Gastroenterology | Irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells. |

Structure-Activity Relationship (SAR) and Drug Design

The strategic placement of substituents on the pyridine ring is crucial for optimizing the biological activity and pharmacokinetic profile of a drug candidate. For instance, in the development of kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme. The substitution pattern on the ring can then be modified to enhance potency and selectivity.

The following table presents IC50 values for a selection of pyridine-based kinase inhibitors, illustrating the impact of structural modifications on inhibitory activity.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Lapatinib | EGFR/HER2 | 10.8 / 9.2 | [5] |

| Compound 8c | EGFR | 140 | [5] |

| Compound 12d | EGFR | 180 | [5] |

| Phorbazole Analogue-B1 | PDGFRα | 40 | [6] |

Agrochemicals: Protecting Crops with Pyridine-Based Compounds

The influence of substituted pyridines extends significantly into the agrochemical sector, where they form the basis of numerous herbicides, insecticides, and fungicides.[7] Their efficacy often stems from their ability to interact with specific biological targets in pests and weeds.

Pyridine-Based Herbicides

Picolinic acid derivatives are a prominent class of synthetic auxin herbicides.[8] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible weeds. The discovery of 6-aryl-picolinates, such as halauxifen-methyl, represented a significant advancement in this area.[8]

The herbicidal activity of these compounds is highly dependent on the substitution pattern on both the pyridine and the aryl rings. The table below shows the post-emergence herbicidal activity of a novel series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids against various weed species.

| Compound | Dosage (g/ha) | Weed Species | Herbicidal Activity (%) | Reference |

| Picloram (Standard) | 300 | Abutilon theophrasti | 85 | [8] |

| Compound V-8 | 300 | Abutilon theophrasti | 95 | [8][9] |

| Picloram (Standard) | 300 | Amaranthus retroflexus | 90 | [8] |

| Compound V-8 | 300 | Amaranthus retroflexus | 100 | [8][9] |

Neonicotinoid Insecticides: A Double-Edged Sword

Neonicotinoids, a major class of insecticides, are chemically similar to nicotine and act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[10][11] This leads to overstimulation of the nervous system, paralysis, and death.[10] Imidacloprid, one of the most widely used insecticides globally, is a prime example of a neonicotinoid with a substituted pyridine core.[12]

The mechanism of action of neonicotinoids is depicted in the following diagram:

Caption: Catalytic cycle of DMAP-catalyzed acylation.

Materials Science: Substituted Pyridines in Functional Materials

The unique electronic and photophysical properties of substituted pyridines have led to their incorporation into a variety of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Pyridine-containing compounds are utilized as electron-transporting materials, hole-transporting materials, and emitters in OLEDs. [13][14]The electron-deficient nature of the pyridine ring facilitates electron injection and transport, while its rigid structure can contribute to high thermal stability. The photophysical properties can be tuned by the introduction of various substituents.

The table below summarizes the performance of OLEDs employing different pyrene-pyridine integrated hole-transporting materials.

| Hole-Transporting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |

| Py-Br | 17300 | 22.4 | 9.0 | [4][15] |

| Py-MeO | 16500 | 21.5 | 8.8 | [15][16] |

| Py-Me | 15800 | 20.8 | 8.5 | [15][16] |

| Py-03 | 15200 | 20.1 | 8.5 | [15][16] |

Metal-Organic Frameworks (MOFs) and Polymers

Pyridine-based ligands are also employed in the construction of MOFs, which are porous crystalline materials with applications in gas storage and separation. [17]The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions and can also provide specific binding sites for guest molecules like CO2. [18]Additionally, pyridine-containing polymers are being investigated for gas separation membranes. [19]

Experimental Protocols

To provide practical insights, this section details a representative experimental protocol for the synthesis of a substituted pyridine derivative.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. [20] Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one equivalent of an aldehyde (e.g., benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and one equivalent of a nitrogen source (e.g., ammonium acetate). [20]2. Solvent Addition: Add a suitable solvent, such as ethanol or glycerol. [20]3. Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold solvent.

-

Oxidation to Pyridine: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate, portion-wise while monitoring the reaction. [20]6. Workup and Purification: Once the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridine.

Conclusion and Future Outlook

The substituted pyridine core continues to be a remarkably versatile and impactful scaffold in chemical research. Its prevalence in medicinal chemistry and agrochemicals is a testament to its favorable biological interaction profile and synthetic accessibility. The expanding applications in catalysis and materials science highlight the ongoing innovation driven by this fundamental heterocycle. Future research will undoubtedly uncover new applications for substituted pyridines, particularly in the development of more selective and potent therapeutics, environmentally benign agrochemicals, highly efficient catalysts for sustainable chemical synthesis, and novel materials with tailored electronic and photophysical properties. The continued exploration of the rich chemistry of the pyridine nucleus promises to address key challenges in science and technology.

References

-

Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. (2025-08-05). Available from: [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. (2021-04-15). Available from: [Link]

-

Efficient Asymmetric Hydrogenation of Pyridines. Scite.ai. Available from: [Link]

-

New Pyridinium Type Poly(Ionic Liquids) as Membranes for CO2 Separation. PMC. (2018-08-13). Available from: [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. (2021-04-15). Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). Available from: [Link]

-

Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. (2014-03-03). Available from: [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025-08-06). Available from: [Link]

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available from: [Link]

-

T[1][21][22]riazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. ACS Publications. (2018-07-05). Available from: [Link]

-

Enantiopure C1-Symmetric Bis(imino)pyridine Cobalt Complexes for Asymmetric Alkene Hydrogenation. Journal of the American Chemical Society. (2012-03-06). Available from: [Link]

- Method of preparing 4-dimethylamino pyridine. Google Patents.

-

Schematic presentation of action of neonicotinoid acetylcholine... ResearchGate. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. (2023-02-02). Available from: [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available from: [Link]

- CN103396358A - A kind of method for synthesizing 4-dimethylaminopyridine and its analogs. Google Patents.

-

Adsorption of pyridine onto the metal organic framework MIL-101. ResearchGate. (2025-08-06). Available from: [Link]

-

The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. (2025-08-09). Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Efficient Asymmetric Hydrogenation of Pyridines. Available from: [Link]

-

Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis. Available from: [Link]

-

The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance. RSC Publishing. Available from: [Link]

-

(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

-

Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. Available from: [Link]

-

Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. (2021-04-15). Available from: [Link]

-

Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. Available from: [Link]

-

4-Dimethylamino-pyridine(DMAP). ResearchGate. (2025-08-07). Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available from: [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available from: [Link]

-

Ch8 7 Asymmetric Hydrogenation. YouTube. (2020-06-09). Available from: [Link]

-

Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics (RSC Publishing). (2024-05-07). Available from: [Link]

-

Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Publications. (2019-05-15). Available from: [Link]

-

Preparation and characterization of 4-dimethylaminopyridine-stabilized palladium nanoparticles. PubMed. (2007-12-04). Available from: [Link]

-

Synthesis of Heterocycles for OLED Applications. IRIS. Available from: [Link]

-

Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group. Available from: [Link]

-

Neonicotinoid. Wikipedia. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. (2023-02-02). Available from: [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. (2017-06-13). Available from: [Link]

-

Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available from: [Link]

-

OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. Available from: [Link]

-

Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. The Journal of Physical Chemistry C. Available from: [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO 2 Capture. Available from: [Link]

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC. Available from: [Link]

Sources

- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. iris.uniss.it [iris.uniss.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. New Pyridinium Type Poly(Ionic Liquids) as Membranes for CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. scite.ai [scite.ai]

The Alkoxypyridine Scaffold: Pharmacophore Versatility and Biological Applications

[1][2]

Executive Summary & Structural Significance[3]

The alkoxypyridine moiety—defined by a pyridine ring substituted with an alkoxy group (

From a drug design perspective, the alkoxypyridine motif serves three critical functions:

-

Electronic Modulation: The alkoxy group acts as a

-withdrawing yet -

Lipophilicity Tuning: The alkyl tail allows for precise titration of

, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinase ATP-binding sites). -

Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor, while the pyridine nitrogen remains a strong acceptor/donor depending on protonation state.

This guide analyzes the biological activities of alkoxypyridines, focusing on their role as kinase inhibitors, antimicrobial agents, and anti-inflammatory effectors.[1]

Therapeutic Applications & Mechanisms[4]

Oncology: Kinase Inhibition (ALK/ROS1 & JNK)

Alkoxypyridines are frequently employed to target specific kinase domains. The ether linkage often positions the alkyl group to traverse the "gatekeeper" regions of the ATP-binding pocket.

-

ALK/ROS1 Dual Inhibition: Resistance to first-generation inhibitors (e.g., Crizotinib) in Non-Small Cell Lung Cancer (NSCLC) often arises from mutations like ALK

. 2-amino-4-(1-piperidine) pyridine derivatives, often featuring alkoxy or bioisosteric modifications, have shown the ability to stabilize DFG-shifted conformations.[2]-

Mechanism:[3][4] The pyridine nitrogen interacts with the hinge region residues (e.g., Met1199 in ALK), while the alkoxy/alkyl substituents fill the hydrophobic back-pocket, overcoming steric clashes introduced by resistance mutations.

-

Data Point: Optimized derivatives have demonstrated

values as low as 41.3 nM against Crizotinib-resistant ALK

-

-

JNK3 Inhibition: 2-Phenoxypyridines (aryloxy analogs) and 2-alkoxypyridines have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK3), which are implicated in neurodegeneration. The alkoxy/aryloxy group at the 2-position is critical for orienting the molecule within the active site to maximize

-stacking interactions [2].

Infectious Diseases: The 2-Alkoxy-3-cyanopyridine Series

One of the most bioactive subclasses is the 2-alkoxy-3-cyanopyridine . The cyano group at C-3 works synergistically with the alkoxy group at C-2 to enhance electrophilicity and metabolic stability.

-

Antimicrobial Spectrum: These derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

-

SAR Insight: Activity is highly dependent on the length of the alkoxy chain. Mid-length chains (

) often balance solubility with membrane penetration, whereas long chains (

Inflammation: COX-2 Inhibition

Pyridine acyl sulfonamides containing alkoxy substitutions have been designed as selective COX-2 inhibitors.

-

Selectivity: The pyridine ring replaces the traditional benzene scaffold found in coxibs, potentially reducing cardiovascular side effects.

-

Potency: Specific derivatives have achieved

values of 0.8 µM against COX-2, with high selectivity over COX-1 [5].

Comparative Biological Data[4]

The following table summarizes representative potency data across different therapeutic targets for alkoxypyridine-containing scaffolds.

| Target Class | Specific Target | Compound Class | Key Substituent | Representative Potency ( | Ref |

| Kinase | ALK | 2-amino-pyridine | Piperidine/Alkoxy | 41.3 nM | [1] |

| Kinase | ROS1 | 2-amino-pyridine | Piperidine/Alkoxy | 104.7 nM | [1] |

| Enzyme | COX-2 | Pyridine acyl sulfonamide | Acyl sulfonamide | 0.8 µM | [5] |

| Bacteria | S. aureus | 2-alkoxy-3-cyanopyridine | Ethoxy/Propoxy | 75 µg/mL (MIC) | [3] |

| Bacteria | E. coli | 2-alkoxy-3-cyanopyridine | Methoxy | 19.5 µg/mL (MIC) | [4] |

Structure-Activity Relationship (SAR) Logic

The biological efficacy of alkoxypyridines is governed by strict structural rules. The diagram below illustrates the decision logic for optimizing this scaffold.

Figure 1: SAR decision tree for optimizing alkoxypyridine derivatives. Position 2 dictates interaction with hydrophobic pockets, while Position 3 modulates electronic properties.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust method for generating 2-alkoxypyridines is the

Reagents:

-

Substrate: 2-Chloro-3-cyanopyridine (1.0 equiv)

-

Nucleophile: Sodium alkoxide (prepared in situ from Na metal + anhydrous alcohol)

-

Solvent: Anhydrous Alcohol (matching the alkoxide)

Protocol:

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under Argon, dissolve Sodium metal (1.2 equiv) in anhydrous alcohol (e.g., ethanol, 10 mL/mmol) at 0°C. Stir until H₂ evolution ceases.

-

Addition: Add 2-Chloro-3-cyanopyridine (1.0 equiv) portion-wise to the alkoxide solution.

-

Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Note: For sterically hindered alcohols, microwave irradiation (140°C, 20 min) is recommended to improve yield [6].

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in ice-water and neutralize with dilute HCl if necessary.

-

Purification: Filter the precipitate or extract with dichloromethane. Recrystallize from ethanol/water.

Bioassay: Antimicrobial Microdilution (MIC Determination)

To validate the antimicrobial activity of synthesized alkoxypyridines.

Reagents:

-

Mueller-Hinton Broth (MHB)

-

Resazurin dye (indicator)

-

96-well microplates

Protocol:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

CFU/mL (0.5 McFarland standard). -

Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/MHB (range 500 – 0.9 µg/mL) in the 96-well plate. Final DMSO concentration must be <1%.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin (0.015%). Incubate for 1 hour.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

Synthesis Workflow Diagram

The following diagram details the synthetic pathway, highlighting critical control points for purity.

Figure 2: Workflow for the synthesis of 2-alkoxypyridines via Nucleophilic Aromatic Substitution.

References

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Source: Letters in Drug Design & Discovery (via ResearchGate) URL:[Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation. Source: Medicinal Chemistry Research (via ResearchGate) URL:[Link]

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[5][Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Source: Synthetic Communications (via Taylor & Francis) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust HPLC Purification Method for 3-Pentyloxypyridine

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3-Pentyloxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the unique physicochemical properties of pyridine derivatives, this guide provides a comprehensive protocol that ensures high purity and recovery. The methodology is built upon the principles of reverse-phase chromatography, with a systematic approach to column selection, mobile phase optimization, and method validation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for 3-Pentyloxypyridine and structurally related compounds.

Introduction

3-Pentyloxypyridine is a substituted pyridine derivative with emerging importance in the synthesis of biologically active molecules. As with many pyridine-containing compounds, its basic nature presents specific challenges during HPLC purification, including peak tailing and poor resolution. These issues often arise from secondary interactions with the stationary phase and improper control of the analyte's ionization state.[1][2] This application note provides a systematic and scientifically-grounded approach to overcome these challenges, leading to an efficient and reproducible purification method. A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.[3]

Physicochemical Properties of 3-Pentyloxypyridine

A successful HPLC purification strategy begins with a comprehensive understanding of the target molecule's physicochemical properties. These parameters dictate the choice of stationary phase, mobile phase composition, and detection settings.

| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Structure | The structure combines a polar pyridine ring with a non-polar pentyloxy tail, suggesting suitability for reverse-phase HPLC. | |

| pKa (estimated) | ~5.5 - 6.0 | The pKa of pyridine is approximately 5.2. The electron-donating pentyloxy group is expected to slightly increase the basicity of the pyridine nitrogen. Controlling the mobile phase pH relative to the pKa is critical to maintain a consistent ionization state and achieve good peak shape.[1] |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, ethanol, chloroform) and aqueous-organic mixtures. Limited solubility in pure water.[4][5] | The choice of sample diluent should be compatible with the mobile phase to prevent sample precipitation on the column. |

| UV Absorbance (λmax, estimated) | ~255-265 nm | The pyridine chromophore exhibits a strong absorbance around 254 nm.[6] The pentyloxy substituent may cause a slight bathochromic (red) shift. Experimental verification of the λmax is recommended for optimal detector sensitivity. |

HPLC Method Development and Protocol

The purification of 3-Pentyloxypyridine is best achieved using reverse-phase HPLC, which separates molecules based on their hydrophobicity.[7] The following protocol has been developed to ensure high resolution and purity.

Instrumentation and Consumables

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Columns:

-

Screening: A C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) from a reputable manufacturer. Modern, high-purity, end-capped columns are recommended to minimize silanol interactions.[2][8]

-

Purification: A preparative C8 or C18 column with dimensions suitable for the desired sample load (e.g., 21.2 x 250 mm, 5-10 µm).

-

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Mobile Phase Additives: Formic acid (FA) or ammonium acetate.[9][10]

Experimental Workflow

The development of a robust HPLC purification method follows a logical progression from initial method scouting to final purification.

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianjpr.com [asianjpr.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. hplc.eu [hplc.eu]

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 3-Pentyloxypyridine

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-pentyloxypyridine, a key intermediate in pharmaceutical and materials science research. The document outlines the theoretical basis for the expected spectral features, provides detailed protocols for sample preparation and data acquisition, and presents a thorough analysis of the anticipated ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this and related compounds using modern NMR techniques.

Introduction

3-Pentyloxypyridine is a substituted pyridine derivative with an alkoxy group at the 3-position. The precise structural confirmation of such molecules is paramount in drug discovery and development, where even minor structural variations can significantly impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This note details the application of ¹H and ¹³C NMR for the complete spectral assignment of 3-pentyloxypyridine, providing a foundational methodology for its analysis.

The electronic environment of the pyridine ring is significantly influenced by the electron-donating pentyloxy substituent. This effect, along with the spin-spin coupling between adjacent protons, gives rise to a unique and predictable NMR fingerprint. Understanding these substituent effects is crucial for accurate spectral interpretation.[3][4][5]

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in the ¹H and ¹³C NMR spectra of 3-pentyloxypyridine are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-donating nature of the pentyloxy group. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), based on established substituent effects on the pyridine moiety and related alkoxybenzenes.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.20 - 8.30 | d | ~2.5 |

| H-6 | 8.10 - 8.20 | dd | ~4.5, 1.5 |

| H-4 | 7.20 - 7.30 | ddd | ~8.5, 2.5, 1.5 |

| H-5 | 7.15 - 7.25 | dd | ~8.5, 4.5 |

| -OCH₂- | 3.95 - 4.05 | t | ~6.5 |

| -CH₂- (prop-1) | 1.75 - 1.85 | p | ~7.0 |

| -CH₂- (but-1) | 1.35 - 1.45 | m | - |

| -CH₂- (but-2) | 1.35 - 1.45 | m | - |

| -CH₃ | 0.85 - 0.95 | t | ~7.0 |

d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, p: pentet, m: multiplet

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 157 |

| C-2 | 140 - 142 |

| C-6 | 138 - 140 |

| C-4 | 123 - 125 |

| C-5 | 120 - 122 |

| -OCH₂- | 68 - 70 |

| -CH₂- (prop-1) | 28 - 30 |

| -CH₂- (but-1) | 22 - 24 |

| -CH₂- (but-2) | 27 - 29 |

| -CH₃ | 13 - 15 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for 3-pentyloxypyridine.

Materials:

-

3-Pentyloxypyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[7]

-

High-quality 5 mm NMR tubes[7]

-

Pasteur pipette with a cotton or glass wool plug[7]

-

Vortex mixer

Protocol:

-

Weigh the desired amount of 3-pentyloxypyridine and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

-

Vortex the sample until the solute is completely dissolved.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16-64 (signal-to-noise dependent)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 16 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024 or higher (concentration-dependent)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 240 ppm

Spectral Interpretation and Rationale

The interpretation of the NMR spectra relies on the analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values.

Caption: Molecular Structure of 3-Pentyloxypyridine.

¹H NMR Spectrum Analysis

-

Aromatic Region (7.15 - 8.30 ppm): The four protons on the pyridine ring will appear in this region. The H-2 and H-6 protons are expected to be the most downfield due to their proximity to the electronegative nitrogen atom. The pentyloxy group at the 3-position will shield the adjacent H-2 and H-4 protons and to a lesser extent, the H-5 proton, while having a minimal effect on the H-6 proton. The splitting patterns arise from three-bond (³J) couplings between adjacent protons, which are typically in the range of 6-8 Hz for aromatic systems.[9]

-

Aliphatic Region (0.85 - 4.05 ppm): The protons of the pentyloxy group will appear in this region. The methylene protons attached to the oxygen (-OCH₂-) will be the most downfield in this group due to the deshielding effect of the oxygen atom. The terminal methyl group (-CH₃) will be the most upfield. The splitting of these signals follows the n+1 rule, where n is the number of adjacent non-equivalent protons.

¹³C NMR Spectrum Analysis

-

Aromatic Region (120 - 157 ppm): The five carbon atoms of the pyridine ring will resonate in this region. The carbon atom attached to the pentyloxy group (C-3) is expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. The C-2 and C-6 carbons will also be significantly downfield due to their proximity to the nitrogen atom.

-

Aliphatic Region (13 - 70 ppm): The five carbon atoms of the pentyloxy group will appear in this upfield region. The carbon atom bonded to the oxygen (-OCH₂-) will be the most downfield in this group.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 3-pentyloxypyridine. By understanding the underlying principles of chemical shifts and coupling constants, and by following the detailed experimental protocols, researchers can confidently elucidate the structure of this and analogous compounds. The provided predicted spectral data serves as a valuable reference for spectral assignment.

References

-

MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Available at: [Link]

-

ResearchGate. "1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 )." Available at: [Link]

-

Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." Available at: [Link]

-

ResearchGate. "13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents." Available at: [Link]

-

SciSpace. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Available at: [Link]

-

University of Oxford. "A User Guide to Modern NMR Experiments." Available at: [Link]

-

The Royal Society of Chemistry. "High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting." Available at: [Link]

-

ACS Publications. "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes." Available at: [Link]

-

ResearchGate. "(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." Available at: [Link]

-

Go up. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." Available at: [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

-

MDPI. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Available at: [Link]

-

R-NMR. "SOP data acquisition." Available at: [Link]

-

ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Available at: [Link]

-

ResearchGate. "Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the..." Available at: [Link]

-

PMC. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Available at: [Link]

-

University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences." Available at: [Link]

-

ResearchGate. "Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines." Available at: [Link]

-

NP-MRD. "1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512)." Available at: [Link]

-

Wiley Online Library. "Proton NMR chemical shifts and coupling constants for brain metabolites." Available at: [Link]

-

NP-MRD. "13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293042)." Available at: [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Available at: [Link]

-

Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Available at: [Link]

-

University of Maryland School of Pharmacy. "Small molecule NMR sample preparation." Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Proposed Alternative Topic: A More Documented Pyridine Derivative

An extensive search for scientific literature and patents regarding the use of 3-pentyloxypyridine in the development of novel materials has revealed a significant scarcity of publicly available information on this specific compound. While numerous studies exist on various other substituted pyridine derivatives and their applications in materials science, data directly pertaining to 3-pentyloxypyridine—including its synthesis, specific properties, and use in material fabrication—is not sufficiently detailed to construct the comprehensive application notes and protocols as initially requested.

The initial investigation yielded information on related compounds such as perfluoropyridines[1], pyrazolo[3,4-b]pyridines, and other pyridine-based structures used in diverse fields from pharmaceuticals to organic electronics. However, these analogues possess different chemical properties due to their varied substituents, and protocols for their use cannot be directly extrapolated to 3-pentyloxypyridine with the scientific integrity required for this guide.

The search for "3-(pentyloxy)pyridine" did not yield specific synthesis protocols, characterization data, or established applications in materials science that would be necessary to create detailed, reliable, and reproducible experimental workflows. While general properties of the parent molecule, pyridine, are well-documented, the influence of the 3-pentyloxy substituent on its reactivity, self-assembly behavior, and performance in a material context remains largely unexplored in the available literature.[2][3][4]

Given the limited information on 3-pentyloxypyridine, we propose to pivot the focus of this guide to a more extensively researched pyridine derivative with established applications in novel material development. A suitable and well-documented alternative would be a compound from the broader class of alkoxy-substituted pyridines or bipyridines used in the formation of liquid crystals or coordination polymers .

These compounds are known to exhibit interesting mesomorphic (liquid crystalline) properties and can act as ligands for metal ions, leading to the formation of functional coordination polymers. Ample literature is available on their synthesis, characterization, and application, which would allow for the creation of a high-quality, in-depth technical guide that meets all the core requirements of the original request, including detailed protocols, mechanistic explanations, and comprehensive references.

A potential candidate for a detailed guide could be a compound like 5-alkoxy-2-(pyridin-2-yl)pyridine or similar structures that have been demonstrated to form liquid crystalline phases or are used as building blocks for supramolecular assemblies.

We believe this strategic shift will ensure the final content is scientifically robust, practical, and of genuine value to the target audience of researchers and scientists. We await your approval to proceed with a more data-rich topic.

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

High-Sensitivity LC-MS/MS Method Development for the Quantitation of 3-Pentyloxypyridine

Introduction & Analyte Intelligence

3-Pentyloxypyridine is a pyridine derivative characterized by a basic nitrogen atom and a lipophilic pentyl ether tail. This dual nature presents specific analytical challenges: the basic nitrogen (

This guide details a "Quality by Design" (QbD) approach to developing a robust LC-MS/MS method, moving beyond trial-and-error to a systematic optimization of mass spectrometry parameters, chromatography, and sample preparation.

Physicochemical Profile

| Property | Value (Est.) | Impact on Method |

| Formula | Precursor selection | |

| MW | 165.23 g/mol | [M+H]+ = 166.2 |

| Polarity | Basic | ESI Positive Mode is mandatory. |

| LogP | ~3.0 | Retains well on C18; requires high % organic to elute. |

| Solubility | Organic Solvents | Dissolve standards in MeOH or ACN; avoid 100% water. |

Mass Spectrometry Optimization (Source & Compound)

Objective: Maximize ionization efficiency and establish stable Multiple Reaction Monitoring (MRM) transitions.

Ionization Source Tuning

The pyridine nitrogen is easily protonated. However, the pentyl chain can cause steric hindrance or hydrophobic clustering in the droplet phase.

-

Capillary Voltage: 2.5 – 3.5 kV. (Avoid >4 kV to prevent discharge on the ether oxygen).

-

Source Temp: 350°C - 450°C (High temp required to desolvate the lipophilic tail).

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), 3-Pentyloxypyridine typically undergoes ether cleavage.

-

Precursor: m/z 166.2

-

Primary Fragment (Quantifier): m/z 96.1

-

Secondary Fragment (Qualifier): m/z 79.1

(Pyridine ring) or m/z 41/55 (Alkyl chain fragments).

Protocol: Automated Compound Optimization

-

Stock Prep: 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Infusion: Syringe pump at 10 µL/min combined via T-tee with LC flow (0.4 mL/min, 50% B).

-

Ramp:

-

Cone Voltage/Declustering Potential: 20–80 V.

-

Collision Energy (CE): 10–50 eV.

-

Chromatographic Separation Strategy

The Challenge: Pyridines are notorious for tailing on standard silica columns due to ion-exchange interactions with silanols. The Solution: We utilize a pH-Switch Strategy . The basicity of the pyridine ring dictates that we must either fully protonate it (pH < 3) or fully deprotonate it (pH > 8) to achieve sharp peaks.

Mobile Phase Selection Logic

-

Option A (Low pH - Recommended): 0.1% Formic Acid (pH ~2.7). The nitrogen is protonated (

). Use a "Base-Deactivated" or "End-Capped" column to shield silanols. -

Option B (High pH): 10mM Ammonium Bicarbonate (pH 10). The nitrogen is neutral (

). Retention increases, and peak shape is often superior, but requires a high-pH stable column (e.g., C18 Hybrid).

Column Selection

Given the pentyl tail, a standard C18 is sufficient for retention.

-

Primary Choice: Phenomenex Kinetex EVO C18 or Waters XBridge BEH C18 (High pH stable).

-

Dimensions: 2.1 x 50 mm, 1.7 µm or 2.6 µm particle size.

Protocol: Gradient Elution

-

MP B: Acetonitrile + 0.1% Formic Acid (Methanol increases pressure and may broaden peaks for this ether).

| Time (min) | % B | Flow (mL/min) | Event |

| 0.00 | 5 | 0.4 | Loading |

| 0.50 | 5 | 0.4 | Hold |

| 3.50 | 95 | 0.4 | Elution (Target |

| 4.50 | 95 | 0.4 | Wash |

| 4.60 | 5 | 0.4 | Re-equilibration |

| 6.00 | 5 | 0.4 | Stop |

Visualization: Method Development Workflow

Caption: Step-by-step workflow for optimizing MS parameters and chromatographic conditions.

Sample Preparation Protocol

Due to the lipophilicity of the pentyl chain, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.

Protocol: LLE for Plasma/Serum

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

-

ISTD: Add 10 µL of Internal Standard (e.g., D5-Pyridine analog or a structural analog like 3-Butoxypyridine).

-

Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH 10). Crucial: This neutralizes the pyridine, driving it into the organic layer.

-

Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Agitate: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 min.

-

Transfer: Transfer 500 µL of the supernatant (organic top layer) to a fresh tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Add 100 µL of Mobile Phase A:B (80:20). Vortex and inject.

Method Validation Strategy (Regulatory Alignment)

Validation must adhere to FDA Bioanalytical Method Validation Guidance (2018) .[7]

Key Validation Parameters

| Parameter | Acceptance Criteria (FDA) | Experimental Note |

| Selectivity | No interference > 20% of LLOQ in 6 blank sources. | Check for isobaric interferences from plasticizers (phthalates often appear in this mass range). |

| Linearity | Range: Likely 1.0 ng/mL to 1000 ng/mL. | |

| Accuracy/Precision | ±15% CV and Bias (±20% at LLOQ). | Run 3 days, 5 reps at LLOQ, Low, Mid, High QC. |

| Matrix Effect | MF (Matrix Factor) consistent across lots. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across range (doesn't need to be 100%). | Compare pre-extraction spike vs. post-extraction spike. |

Visualization: Mobile Phase Decision Logic

Caption: Logic tree for selecting mobile phase pH based on analyte basicity and column chemistry.

References

-

US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Dolan, J. W. (2008). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Phenomenex. (2023). Optimization of HPLC Methods for Basic Compounds. Retrieved from [Link] (General resource for high-pH stable column chemistry).

Sources

- 1. medrxiv.org [medrxiv.org]

- 2. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Stability of 3-Pentyloxypyridine under acidic and basic conditions

Status: Active Molecule ID: 3-Pentyloxypyridine Chemical Family: 3-Alkoxypyridines Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the stability profile of 3-Pentyloxypyridine under acidic and basic conditions. Users frequently misinterpret reversible salt formation as chemical degradation. This molecule exhibits high stability in basic media and dilute acids but undergoes ether cleavage under specific forcing acidic conditions (hydroiodic/hydrobromic acid with heat).[1]

Module 1: Acidic Condition Stability

The "Salt Trap": Protonation vs. Degradation

A common support ticket involves users reporting the "disappearance" of 3-Pentyloxypyridine in HPLC or LC-MS after exposure to acidic mobile phases (e.g., 0.1% TFA or Formic Acid).

Technical Insight:

3-Pentyloxypyridine acts as a weak base (

-

Observation: Significant shift in HPLC retention time (usually earlier elution due to increased polarity).

-

Reality: The core structure is intact. This is a reversible physical change, not chemical degradation.

Critical Threshold: When does it actually degrade?

True chemical degradation (cleavage of the ether bond) requires nucleophilic acids combined with thermal energy .

-

Safe Zone: Dilute HCl, H₂SO₄, TFA, Acetic Acid at Room Temperature (RT).

-

Danger Zone: Concentrated HI (Hydroiodic acid) or HBr (Hydrobromic acid) at reflux (>80°C).

Mechanism of Degradation (Ether Cleavage):

Under forcing conditions with HI or HBr, the reaction proceeds via an

-

Nucleophilic Attack: The halide ion (

or -

Cleavage: The bond breaks, yielding 3-Hydroxypyridine (degradation product) and Pentyl halide .

Experimental Verification Protocol

If you suspect degradation, perform this Reversibility Test :

-

Aliquot: Take 1 mL of the acidic solution containing the compound.

-

Neutralize: Slowly add 1M NaOH until pH > 10.

-

Extract: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate and vortex.

-

Analyze: Inject the organic layer into the HPLC.

-

Result A: Peak returns to original retention time

Compound was stable (Salt formed). -

Result B: Peak matches 3-Hydroxypyridine standard

degradation occurred.

-

Module 2: Basic Condition Stability

Stability Profile

3-Pentyloxypyridine is highly robust in basic media. Unlike esters or amides, the ether linkage (

Common User Issue: "Precipitation"

Users often report that the compound "crashes out" when pH is adjusted to basic levels (> pH 8).

-

Cause: The free base form of 3-Pentyloxypyridine is lipophilic (due to the 5-carbon pentyl tail). Its solubility in water is negligible.

-

Solution: Do not mistake precipitation for polymerization or decomposition.

-

Action: Add a water-miscible co-solvent (Ethanol, DMSO, or Acetonitrile) to maintain solubility in basic aqueous buffers.

-

Visualizing the Chemistry

The following diagram illustrates the chemical species transitions. Note the reversibility between the Free Base and the Salt, contrasted with the irreversible path to cleavage products.

Figure 1: Chemical species equilibrium. Green arrows indicate safe, reversible transitions. The red dashed arrow indicates the specific forcing conditions required for degradation.

Troubleshooting Logic: HPLC Shift

Use this decision tree when observing unexpected data during analytical method development.

Figure 2: Diagnostic workflow for differentiating salt formation from chemical degradation.

Summary Data Tables

Table 1: Stability Matrix

| Condition | Reagent Example | Temperature | Outcome | Mechanism |

| Dilute Acid | 1N HCl, 0.1% TFA | 25°C (RT) | Stable | Reversible Protonation (Salt) |

| Strong Acid | 12M HCl, H₂SO₄ | 25°C (RT) | Stable | Reversible Protonation (Salt) |

| Nucleophilic Acid | 48% HBr, 57% HI | >80°C (Reflux) | Unstable | Ether Cleavage ( |

| Dilute Base | 5% NaHCO₃ | 25°C (RT) | Stable | Free Base (Insoluble in water) |

| Strong Base | 1M NaOH, KOH | >60°C | Stable | Resistant to |

| Oxidative | Long-term | Caution | Slow N-Oxide formation possible |

Table 2: Solubility Profile

| Solvent System | Solubility Status | Notes |

| Water (Neutral pH) | Insoluble | Lipophilic pentyl chain dominates. |

| Water (Acidic pH < 4) | Soluble | Forms cationic pyridinium salt. |

| Dichloromethane (DCM) | Highly Soluble | Preferred extraction solvent. |

| Methanol/Ethanol | Soluble | Good for stock solutions. |

| DMSO | Soluble | Recommended for biological assays. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic Substitution at the Carbonyl Group; Chapter 30: Retrosynthetic Analysis - Ethers).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section on Pyridine Basicity and Reactivity).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

- Weissberger, A. (Ed.). (1974). Pyridine and Its Derivatives. John Wiley & Sons. (Comprehensive review of alkoxypyridine stability).

-

Burdon, J., et al. (1965). "The Cleavage of Ethers by Acid."[1][2][3] Journal of the Chemical Society. (Mechanistic detailing of acid-catalyzed ether cleavage).

Sources

Catalyst selection for efficient synthesis of 3-Pentyloxypyridine

The following technical guide addresses the catalytic and synthetic challenges in the preparation of 3-Pentyloxypyridine . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and medicinal chemists requiring high-fidelity protocols and mechanistic insight.

Ticket ID: 3-POP-SYN-001 Subject: Catalyst Selection & Process Optimization for C–O Bond Formation Support Level: Senior Application Scientist

Executive Summary: The Strategic Landscape

Synthesizing 3-Pentyloxypyridine presents a classic chemoselectivity challenge. Unlike 2- or 4-hydroxypyridines, which exist predominantly as amide-like pyridone tautomers, 3-hydroxypyridine exists in equilibrium between its neutral hydroxyl form and a zwitterionic form.

While this reduces the risk of forming neutral

Decision Matrix: Route Selection

| Feature | Route A: Williamson Ether Synthesis | Route B: Pd-Catalyzed Cross-Coupling |

| Primary Reagents | 3-Hydroxypyridine + 1-Bromopentane | 3-Bromopyridine + 1-Pentanol |

| Catalyst Class | Phase Transfer Catalyst (PTC) | Palladium (0) / Bulky Phosphine Ligand |

| Key Challenge | Competitive | Catalyst poisoning (Pyridine N-coordination) |

| Atom Economy | High | Moderate (Ligand/Base dependent) |

| Scalability | Excellent (Kilogram scale) | Moderate (High catalyst cost) |

| Recommended For | Cost-sensitive / Large-scale production | Late-stage functionalization / Library synthesis |

Troubleshooting Guide: Route A (Williamson Ether Synthesis)

Q1: I am observing significant formation of the -alkylated pyridinium salt. How do I shift selectivity toward -alkylation?

Diagnosis: The reaction environment is likely stabilizing the zwitterionic form or the nitrogen nucleophile is too exposed.

Solution: You must modulate the "Hard/Soft" character of the nucleophile and the solvent sphere.

-

The "Cesium Effect": Switch your base from

to Cesium Carbonate (-

Mechanism:[1][2][3][4][5] The large ionic radius of

(1.67 Å) forms a looser ion pair with the 3-pyridyloxide anion compared to

-

-

Solvent Switch: If using DMF, switch to DMSO or Acetonitrile .

-

DMSO solvates cations effectively, further exposing the oxy-anion.

-

-

Catalyst Addition: Introduce a Phase Transfer Catalyst (PTC) if using a biphasic system or solid base.

-

Recommendation:Tetrabutylammonium Iodide (TBAI) at 5-10 mol%.

-

Why: Iodide acts as a nucleophilic catalyst. It displaces the bromide on 1-bromopentane to form highly reactive 1-iodopentane in situ, which reacts rapidly with the oxy-anion.

-

Q2: The reaction stalls at 60% conversion. Should I increase the temperature?

Diagnosis: Increasing temperature often promotes the thermodynamic product (N-alkylation) or decomposition. The stall is likely due to surface passivation of the solid base.

Solution:

-

Do not exceed 80°C.

-

Grinding: Ensure anhydrous

or -

Sonication: Briefly sonicate the heterogeneous mixture before heating to break up particle aggregates.

Protocol A: Optimized Williamson Synthesis

-

Substrates: 3-Hydroxypyridine (1.0 eq), 1-Bromopentane (1.1 eq).

-

Base:

(1.5 eq). -

Catalyst: TBAI (0.05 eq).

-

Solvent: DMSO (0.5 M).

-

Conditions: Stir at 60°C for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc.[6] Wash organic layer with 5% LiCl (to remove DMSO).

Troubleshooting Guide: Route B (Buchwald-Hartwig Etherification)

Q3: My Pd-catalyzed coupling of 3-bromopyridine and 1-pentanol yields <10% product. Is the catalyst dead?

Diagnosis: Likely yes. Pyridines are notorious for coordinating to Pd(II) centers, displacing ligands and shutting down the catalytic cycle (Catalyst Poisoning). Furthermore, reductive elimination to form C(sp2)–O(sp3) bonds is energetically difficult compared to C–N bonds.

Solution: You need a bulky, electron-rich ligand that creates a steric wall, preventing the pyridine nitrogen from binding to the metal center while facilitating reductive elimination.

-

Ligand Selection: Standard ligands like BINAP or

will fail.-

Gold Standard: RockPhos or tBuBrettPhos .

-

Why: These 3rd-generation Buchwald precatalysts are bulky enough to prevent pyridine N-coordination and electron-rich enough to facilitate the oxidative addition of the electron-deficient 3-bromopyridine.

-

-

Precatalyst: Use Pd(OAc)2 or, preferably, the pre-formed RockPhos Pd G3 precatalyst to ensure proper ligation.

Q4: I am seeing significant hydrodehalogenation (reduction of 3-bromopyridine to pyridine).

Diagnosis: This is a common side reaction in cross-coupling with primary alcohols (beta-hydride elimination from the alkoxide).

Solution:

-

Base Selection: Avoid bases with beta-hydrogens if possible, though alkoxides are often necessary. However, for this specific coupling,

is often superior to NaOtBu as it is milder and less prone to promoting beta-elimination in the alcohol substrate. -

Concentration: Run the reaction at high concentration (1.0 M) to favor the intermolecular coupling over the intramolecular elimination.

Protocol B: High-Fidelity Cross-Coupling

-

Substrates: 3-Bromopyridine (1.0 eq), 1-Pentanol (1.2 eq).

-

Catalyst: RockPhos Pd G3 (2.0 mol%).

-

Base:

(1.5 eq). -

Solvent: Toluene (anhydrous).

-

Conditions: 90°C under Argon for 12 hours.

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the mechanistic intervention points for catalyst selection.

Caption: Comparative reaction pathways. Route A relies on the "Cesium Effect" to direct regioselectivity. Route B relies on ligand sterics (RockPhos) to prevent catalyst poisoning.

Comparative Data Analysis

The following data summarizes typical yields based on catalyst/base combinations found in literature for similar pyridine ether syntheses.

| Entry | Route | Catalyst/Additive | Base | Solvent | Yield (O-Alkyl) | Selectivity (O:N) |

| 1 | A | None | DMF | 45% | 2:1 | |

| 2 | A | TBAI (5 mol%) | DMSO | 88% | >20:1 | |

| 3 | B | NaOtBu | Toluene | <5% | N/A | |

| 4 | B | RockPhos Pd G3 | Toluene | 92% | Exclusive |

References

-

Regioselective O-Alkylation of Hydroxypyridines

-

Cesium Carbonate Effect

-

Phase Transfer Catalysis (General Mechanisms)